N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide, also known as PIM447, is a small molecule inhibitor that targets the PIM kinase family. PIM kinases are a group of serine/threonine kinases that play an important role in cell survival, proliferation, and differentiation. PIM447 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Mechanism of Action
N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide targets the PIM kinase family by binding to the ATP-binding pocket of the kinase domain. PIM kinases are overexpressed in many types of cancer, and their activity promotes cell survival and proliferation. By inhibiting PIM kinases, this compound induces cell death and inhibits tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the phosphorylation of downstream targets of PIM kinases. Additionally, this compound has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide in lab experiments is its specificity for PIM kinases. This allows for the selective inhibition of PIM kinases without affecting other kinases. Additionally, this compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully monitored.
Future Directions
There are several future directions for the research and development of N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide. One direction is the development of combination therapies that include this compound and other anticancer agents. Another direction is the identification of biomarkers that can predict the response to this compound treatment. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer.
Synthesis Methods
The synthesis of N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The starting materials for this compound synthesis are commercially available, and the key intermediates are prepared through a series of chemical reactions. The final coupling reaction involves the reaction of the key intermediate with the carboxylic acid derivative to form the final product.
Scientific Research Applications
N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, prostate cancer, and breast cancer. In these studies, this compound has been shown to inhibit cell proliferation, induce apoptosis, and enhance the efficacy of other anticancer agents.
properties
IUPAC Name |
N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)24-14-18-9-4-3-8-17(18)13-21-20(23)22-12-11-16-7-5-6-10-19(16)22/h3-10,15H,11-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKYJMHTQZJEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC=C1CNC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.